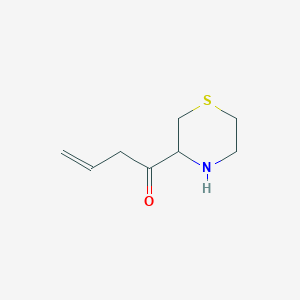
1-(Thiomorpholin-3-yl)but-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiomorpholin-3-yl)but-3-en-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions
1-(Thiomorpholin-3-yl)but-3-en-1-one can be synthesized through a one-pot reaction using microwave-assisted synthesis. This method involves the use of a solid base catalyst, such as magnesium oxide, in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its energy efficiency and reduced reaction times, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1-(Thiomorpholin-3-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
科学的研究の応用
1-(Thiomorpholin-3-yl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of various chemicals and materials
作用機序
The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Thiomorpholine: A related compound with a similar structure but without the but-3-en-1-one moiety.
Morpholine: A nitrogen-containing heterocycle similar to thiomorpholine but without the sulfur atom.
Uniqueness
1-(Thiomorpholin-3-yl)but-3-en-1-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can lead to distinct chemical and biological properties.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
1-thiomorpholin-3-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h2,7,9H,1,3-6H2 |
InChIキー |
SYIRXYPZKIHRJJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=O)C1CSCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)







![2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)



![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)

